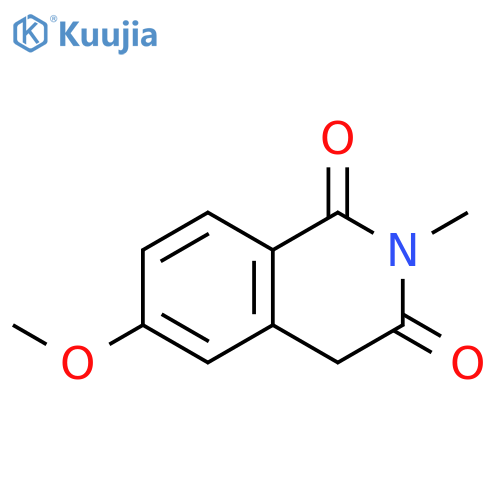Cas no 2060037-13-8 (6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

2060037-13-8 structure
商品名:6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
CAS番号:2060037-13-8
MF:C11H11NO3
メガワット:205.209943056107
MDL:MFCD30477513
CID:5222215
PubChem ID:20800093
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 6-Methoxy-2-methyl-4H-isoquinoline-1,3-dione
- 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
-
- MDL: MFCD30477513
- インチ: 1S/C11H11NO3/c1-12-10(13)6-7-5-8(15-2)3-4-9(7)11(12)14/h3-5H,6H2,1-2H3
- InChIKey: RQLKKNYWDZGZRC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(OC)C=C2)CC(=O)N1C
計算された属性
- せいみつぶんしりょう: 205.07389321g/mol
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-320072-10.0g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-320072-10g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 10g |
$5221.0 | 2023-09-04 | ||
| Enamine | EN300-320072-0.5g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-320072-1.0g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-320072-0.1g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-320072-0.25g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-320072-2.5g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-320072-5g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 5g |
$3520.0 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035532-1g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95% | 1g |
¥5971.0 | 2023-03-11 | |
| Enamine | EN300-320072-0.05g |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
2060037-13-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 関連文献
-
1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
2060037-13-8 (6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
